![molecular formula C26H26N4O2S B2482919 N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476432-35-6](/img/structure/B2482919.png)
N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the benzylthio group, and the formation of the methoxybenzamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylthio group could be oxidized to a sulfoxide or sulfone, the triazole ring could participate in cycloaddition reactions, and the methoxybenzamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
- The compound’s triazole ring system and benzylthio group contribute to its antifungal properties. Researchers have explored its efficacy against fungal pathogens, including Candida species and Aspergillus strains. By inhibiting fungal growth, it could potentially serve as a novel antifungal agent in clinical settings .
- Scientists have investigated this compound for its potential in proteomics studies. Its unique structure and reactivity make it useful as a probe for protein labeling, affinity chromatography, and mass spectrometry-based analyses. Researchers can exploit its boron-containing moiety for specific protein labeling and detection .
- The π-conjugated polycyclic system in this compound makes it interesting for organic electronics. It acts as a strong electron donor, which is valuable for n-type doping in organic semiconductors. Its conductivity properties (approximately 2 × 10^(-3) S/cm) position it as a potential dopant material for electronic devices .
Antifungal Activity
Proteomics Research
Organic Electronics and Semiconductors
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-18-8-7-11-23(19(18)2)30-24(16-27-25(31)21-12-14-22(32-3)15-13-21)28-29-26(30)33-17-20-9-5-4-6-10-20/h4-15H,16-17H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCVWCOWDLDSSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide |
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